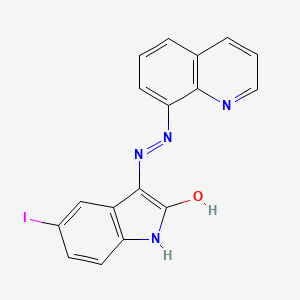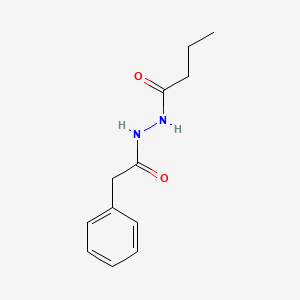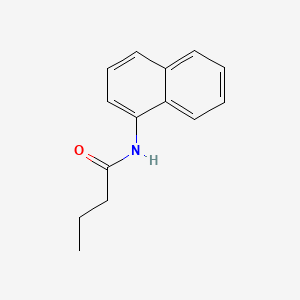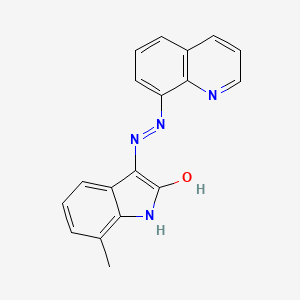
5-iodo-1H-indole-2,3-dione 3-(8-quinolinylhydrazone)
Übersicht
Beschreibung
5-iodo-1H-indole-2,3-dione 3-(8-quinolinylhydrazone) is a chemical compound that has been extensively studied for its various applications in scientific research. It is a heterocyclic compound that has a quinoline ring attached to an indole ring, which gives it unique properties.
Wissenschaftliche Forschungsanwendungen
Versatility in Organic Synthesis
5-Iodo-1H-indole-2,3-dione 3-(8-quinolinylhydrazone) is recognized for its role in organic synthesis. It's a derivative of isatin (1H-indole-2,3-dione), which is a versatile substrate for synthesizing a variety of heterocyclic compounds like indoles and quinolines. These compounds are not only significant in drug synthesis but also found in mammalian tissue, suggesting a role in modulating biochemical processes (Garden & Pinto, 2001).
Molecular Structure Analysis
Research into the molecular structure of similar compounds, like 5-iodoisatin, reveals their potential for forming chains and sheets through hydrogen bonds and iodo-carbonyl interactions. Such structural properties are crucial in understanding the compound's reactivity and potential applications (Garden et al., 2006).
Applications in Antituberculosis Activity
Derivatives of 1H-indole-2,3-dione, which include compounds similar to 5-iodo-1H-indole-2,3-dione 3-(8-quinolinylhydrazone), have been synthesized and evaluated for their antituberculosis activity. Notably, some derivatives exhibited significant inhibitory activity against Mycobacterium tuberculosis, highlighting their potential in tuberculosis treatment (Karalı et al., 2007).
Anticancer Potential
The antileukemic potential of derivatives of 5-fluoro-1H-indole-2,3-dione-3-thiosemicarbazone, a structurally related compound, has been researched extensively. These derivatives show cytotoxic effects in various cancer cell lines, suggesting the potential application of similar compounds in cancer therapy (Kuruca et al., 2008).
Involvement in Metal Complex Formation
Compounds like isatinic quinolyl hydrazone, which share a structural similarity with 5-iodo-1H-indole-2,3-dione 3-(8-quinolinylhydrazone), are known for their ability to form chelates with transition metals. This property has implications in both the field of material science and pharmacology, where metal complexes play a significant role (Seleem, 2011).
Synthesis of Novel Compounds
The compound'sversatility is further highlighted in the synthesis of novel compounds. For instance, the synthesis of new 1H-pyrrolo[3,2-c]quinoline-6,9-diones and 11H-indolo[3,2-c]quinoline-1,4-diones, which are derivatives of similar compounds, showcases the potential of 5-iodo-1H-indole-2,3-dione 3-(8-quinolinylhydrazone) in creating new and potentially useful heterocyclic compounds (Helissey et al., 1987).
Electrophilic and Regioselective Ring Closure
The compound is instrumental in facilitating electrophilic and regioselective ring closure processes, as seen in the synthesis of 5-iodopyrrolo[1,2-a]quinolines and indolo[1,2-a]quinolines. This underscores its utility in complex organic synthesis, leading to compounds with varied biological activities (Verma et al., 2011).
Design and Synthesis of Anti-Breast Cancer Agents
Its derivatives have been used in the design and synthesis of anti-breast cancer agents, particularly those based on the isatin scaffold. This exemplifies the compound's relevance in medicinal chemistry and drug development (Solomon et al., 2010).
Synthesis of Novel Heterocyclic Compounds
The synthesis of novel heterocyclic compounds is a key application area for 5-iodo-1H-indole-2,3-dione 3-(8-quinolinylhydrazone). Its versatility in forming complex and biologically active structures is significant in the development of new therapeutic agents and materials (Viramgama, 2011).
Eigenschaften
IUPAC Name |
5-iodo-3-(quinolin-8-yldiazenyl)-1H-indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11IN4O/c18-11-6-7-13-12(9-11)16(17(23)20-13)22-21-14-5-1-3-10-4-2-8-19-15(10)14/h1-9,20,23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNPIRDJMCQCDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N=NC3=C(NC4=C3C=C(C=C4)I)O)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11IN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-[4-methoxy-3-(pentanoylamino)phenyl]isonicotinamide](/img/structure/B3872010.png)
![2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)acrylonitrile](/img/structure/B3872011.png)
![3-(2,5-dimethoxyphenyl)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3872014.png)
![N-[2-(4-bromophenyl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B3872029.png)

![5-phenyl-4-[(2-thienylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B3872041.png)
![3-[1-(4-isopropoxybenzoyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B3872045.png)
![6-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-[(2,4-dichlorophenoxy)acetyl]hexanohydrazide](/img/structure/B3872050.png)
![3-(2,3-dimethoxyphenyl)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3872059.png)
![3-(2,4-dimethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3872067.png)

![5-methyl-4-({[4-(4-morpholinylsulfonyl)phenyl]amino}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3872092.png)
![butyl 4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzoate](/img/structure/B3872095.png)
